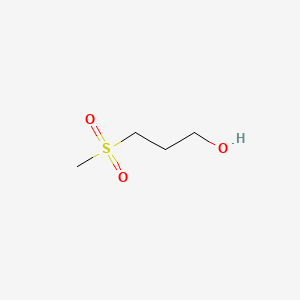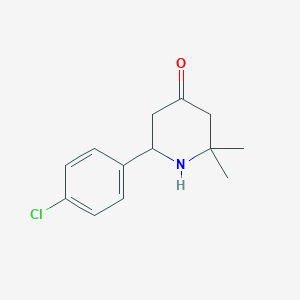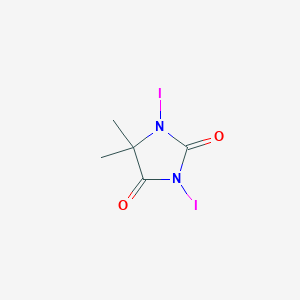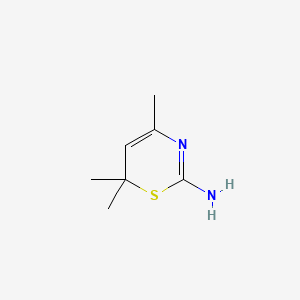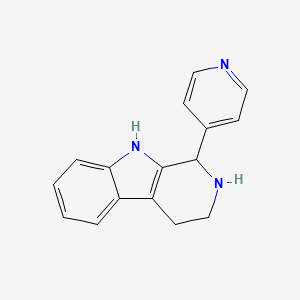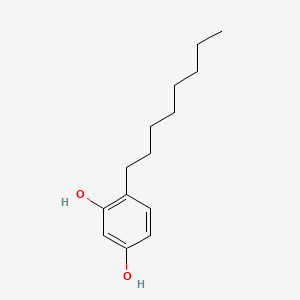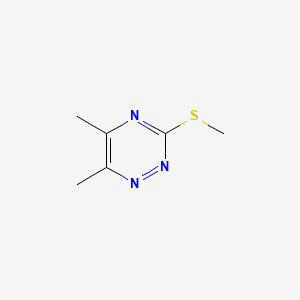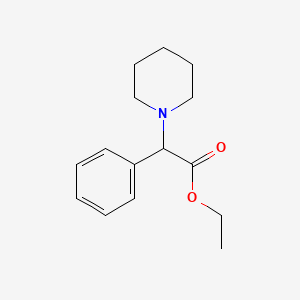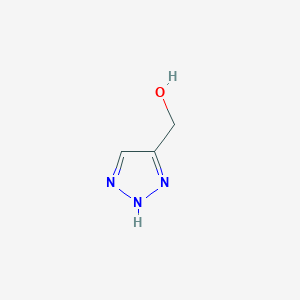
2H-1,2,3-トリアゾール-4-イルメタノール
説明
2H-1,2,3-Triazol-4-Ylmethanol is an organic compound with the chemical formula C3H4N4O and a molar mass of 112.08 g/mol . It appears as colorless or pale yellow crystals and is widely used in organic synthesis and medicinal chemistry research . This compound is known for its versatility and importance in various chemical reactions and applications.
科学的研究の応用
2H-1,2,3-Triazol-4-Ylmethanol has a wide range of applications in scientific research:
作用機序
Target of Action
The primary target of 2h-1,2,3-Triazol-4-Ylmethanol, also known as (1H-1,2,3-Triazol-4-yl)methanol, is Heat Shock Protein 90 (HSP90) . HSP90 is a molecular chaperone that plays a crucial role in the assembly and correct folding of polypeptide chains, preventing the denaturation and inappropriate aggregation of proteins to maintain protein homeostasis . It is one of the most abundant and highly conserved molecular chaperones, which has received significant attention as a therapeutic target for cancer treatment .
Mode of Action
The compound interacts with its target, HSP90, by binding to it . Preliminary HSP90 binding assay showed that compounds with a similar structure to 2h-1,2,3-Triazol-4-Ylmethanol exhibited significant HSP90α binding affinity . The interaction between the compound and HSP90 is likely facilitated by hydrogen bond and hydrophobic interactions .
Biochemical Pathways
The binding of 2h-1,2,3-Triazol-4-Ylmethanol to HSP90 affects the protein homeostasis pathway . HSP90 is essential for cell viability, ATP-dependent folding, and assembling of its client proteins . Many of HSP90’s clients, including PARP, Aurora A, PI3K, BRD4, hTERT, and the estrogen/androgen receptors, have been involved in tumorigenesis . Therefore, the inhibition of HSP90 by 2h-1,2,3-Triazol-4-Ylmethanol could potentially disrupt these processes and lead to the degradation of client proteins by the ubiquitin–proteasome pathway .
Result of Action
The binding of 2h-1,2,3-Triazol-4-Ylmethanol to HSP90 leads to the degradation of client proteins by the ubiquitin–proteasome pathway . This could potentially disrupt tumorigenesis processes, making 2h-1,2,3-Triazol-4-Ylmethanol a promising anticancer drug candidate .
生化学分析
Biochemical Properties
2H-1,2,3-Triazol-4-Ylmethanol plays a crucial role in biochemical reactions, particularly in the synthesis of biologically active molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which can influence the activity and stability of the enzymes.
Cellular Effects
2H-1,2,3-Triazol-4-Ylmethanol has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of cancer cells by interfering with the cell cycle and inducing apoptosis . Additionally, it can affect the expression of genes involved in oxidative stress response and inflammation, thereby modulating cellular metabolism and homeostasis.
Molecular Mechanism
The molecular mechanism of action of 2H-1,2,3-Triazol-4-Ylmethanol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can bind to the active sites of enzymes, thereby inhibiting their activity. For instance, it has been reported to inhibit the activity of certain kinases, which are involved in cell signaling pathways . This inhibition can lead to alterations in downstream signaling events and changes in gene expression, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2H-1,2,3-Triazol-4-Ylmethanol can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH . Long-term studies have shown that prolonged exposure to 2H-1,2,3-Triazol-4-Ylmethanol can lead to cumulative effects on cellular function, including changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of 2H-1,2,3-Triazol-4-Ylmethanol vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound exhibits beneficial effects up to a certain dosage, beyond which toxic effects become prominent.
Metabolic Pathways
2H-1,2,3-Triazol-4-Ylmethanol is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . The compound can also influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes. For example, it has been shown to affect the glycolytic pathway by inhibiting the activity of hexokinase .
Transport and Distribution
Within cells and tissues, 2H-1,2,3-Triazol-4-Ylmethanol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution . The compound can accumulate in specific tissues, such as the liver and kidneys, where it may exert its biological effects. Its localization and accumulation can be influenced by factors such as tissue-specific expression of transporters and binding proteins.
Subcellular Localization
The subcellular localization of 2H-1,2,3-Triazol-4-Ylmethanol can affect its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The compound’s localization can also affect its interactions with other biomolecules and its overall biological activity.
準備方法
Synthetic Routes and Reaction Conditions: 2H-1,2,3-Triazol-4-Ylmethanol is typically synthesized by reacting 1,3-diamino-triazole with methanol under alkaline conditions . The reaction involves heating the mixture to facilitate the formation of the desired product. The general reaction can be represented as follows:
1,3-diamino-triazole+methanolalkaline conditions2H-1,2,3-Triazol-4-Ylmethanol
Industrial Production Methods: In industrial settings, the production of 2H-1,2,3-Triazol-4-Ylmethanol follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions: 2H-1,2,3-Triazol-4-Ylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole derivatives.
Reduction: Reduction reactions can yield different triazole-based compounds.
Substitution: It can participate in nucleophilic substitution reactions, leading to the formation of various substituted triazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides and amines are often employed in substitution reactions.
Major Products: The major products formed from these reactions include various triazole derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .
類似化合物との比較
- 1-Phenyl-1H-1,2,3-Triazol-4-yl)methyl Benzoate
- 2-(4-Fluorophenyl)-2H-1,2,3-Triazole-4-yl)Methanol
- 2-Phenyl-2H-1,2,3-Triazol-4-Carbaldehyde
Comparison: 2H-1,2,3-Triazol-4-Ylmethanol is unique due to its specific structural features and reactivity. Compared to similar compounds, it offers distinct advantages in terms of its synthetic accessibility and versatility in various chemical reactions. Its ability to form stable derivatives makes it a valuable compound in both research and industrial applications .
特性
IUPAC Name |
2H-triazol-4-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O/c7-2-3-1-4-6-5-3/h1,7H,2H2,(H,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OADYBXHYXPEGHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=C1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00291693 | |
| Record name | 1h-1,2,3-triazole-5-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00291693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84440-19-7 | |
| Record name | 84440-19-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77375 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1h-1,2,3-triazole-5-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00291693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What makes 2H-1,2,3-Triazol-4-Ylmethanol derivatives interesting for material science?
A: 2H-1,2,3-Triazol-4-Ylmethanol derivatives can be incorporated into polymers, offering a platform for material modification. For instance, (1-(4-Vinylbenzyl)-1H-1,2,3-triazol-4-yl)methanol has been successfully used to create 1,2,3-triazole-functionalized diblock copolymers []. These copolymers, when formed into thin films, exhibit intriguing properties like the ability to selectively adsorb proteins based on pH and annealing conditions [].
Q2: What is the role of 2H-1,2,3-Triazol-4-Ylmethanol derivatives in catalysis?
A: Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol (3) and its analogs have emerged as highly active ligands for copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reactions [, ]. These reactions, also known as "click" chemistry, are widely utilized in organic synthesis due to their high efficiency and selectivity []. The tris(triazolyl)methanol-Cu(I) complex demonstrates remarkable catalytic activity even at low catalyst loadings and under mild conditions, including room temperature and aqueous environments [, ]. This efficiency makes them particularly attractive for applications requiring environmentally friendly synthetic routes.
Q3: Can you provide examples of how structural modifications in 2H-1,2,3-Triazol-4-Ylmethanol derivatives influence their properties?
A3: Absolutely! Research has shown that subtle changes in the substituents of 2H-1,2,3-Triazol-4-Ylmethanol derivatives can significantly impact their behavior. For instance:
Q4: What analytical techniques are commonly employed to characterize 2H-1,2,3-Triazol-4-Ylmethanol derivatives?
A4: A combination of spectroscopic and analytical methods is routinely used to characterize these compounds:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR provide detailed information about the compound's structure, including the arrangement of hydrogen and carbon atoms. These techniques are particularly useful for confirming the success of synthetic reactions and identifying any structural isomers [, ].
- Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups present in the molecule by analyzing their characteristic vibrational frequencies [, ].
- Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and can provide insights into its fragmentation pattern, aiding in structural elucidation [, ].
- X-ray Diffraction: For crystalline derivatives, X-ray diffraction allows for the determination of the compound's three-dimensional structure in the solid state, offering valuable information about bond lengths, bond angles, and intermolecular interactions [, , ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


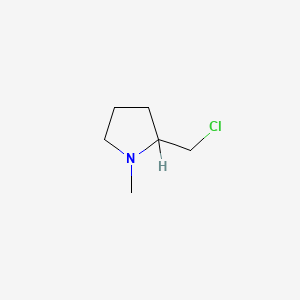
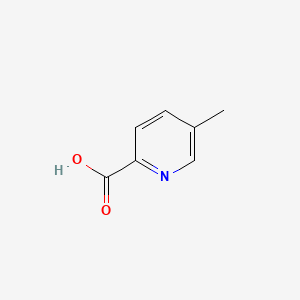
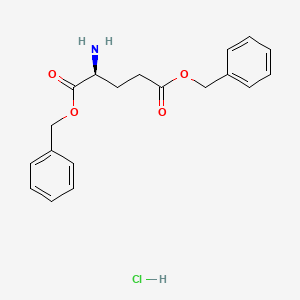
![8-Bromo-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1295620.png)
